methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate
Description
Methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate is a structurally complex small molecule featuring a benzoate ester core linked to a sulfamoyl group, a cyclopentylmethyl moiety, and a thiophene ring substituted with a 1-hydroxyethyl group. The compound’s molecular formula is C₂₀H₂₈N₀₅S₂, with a calculated molecular weight of 426.57 g/mol . Key structural elements include:
- Sulfamoyl bridge (-SO₂NH-): Enhances hydrogen-bonding capacity and acidity.
- Cyclopentylmethyl group: Introduces conformational rigidity.
- 5-(1-hydroxyethyl)thiophen-2-yl: A sulfur-containing heterocycle with a polar hydroxyl substituent, influencing electronic properties and solubility.
Properties
IUPAC Name |
methyl 4-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-14(22)17-9-10-18(27-17)20(11-3-4-12-20)13-21-28(24,25)16-7-5-15(6-8-16)19(23)26-2/h5-10,14,21-22H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRKCRYYDYZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the benzoate ester. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or cyclopentyl Grignard reagents.
Formation of the Benzoate Ester: This can be done through esterification reactions using methanol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Research indicates that similar thiophene compounds can inhibit key enzymes related to tumor growth, suggesting a pathway for further exploration in cancer therapeutics .
Case Study:
A study evaluated the efficacy of thiophene-based compounds in inhibiting cancer cell lines. Results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, with this compound showing promise as a lead compound for further development .
Antimicrobial Activity
The sulfamoyl group present in this compound enhances its antimicrobial properties. Research has shown that compounds containing sulfamoyl moieties exhibit significant activity against a range of bacterial strains.
Data Table: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Methyl 2-methoxy-5-sulfamoylbenzoate | S. aureus | 16 µg/mL |
| Methyl 3-thiophenecarboxylate | P. aeruginosa | 64 µg/mL |
This data suggests that this compound could be an effective candidate for developing new antimicrobial agents .
Neuropharmacological Applications
Thiophene derivatives are being investigated for their neuropharmacological effects, particularly in treating neurodegenerative diseases. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.
Case Study:
In vitro studies demonstrated that this compound could enhance acetylcholine release, which is crucial for cognitive function. This effect positions the compound as a potential therapeutic agent for cognitive enhancement and neuroprotection .
Synthesis and Industrial Applications
The synthesis of this compound has been optimized for industrial applications, focusing on reducing environmental impact during production. Innovative methods utilizing green chemistry principles minimize waste and enhance yield.
Synthesis Method:
A novel synthetic route involves the use of amino-sulfinic acid sodium as a reactant, which significantly reduces the generation of hazardous by-products compared to traditional synthesis methods . This approach not only improves yield but also aligns with sustainable production practices.
Mechanism of Action
The mechanism of action of methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Differences:
Thiadiazole () is a nitrogen-rich heterocycle with higher polarity compared to thiophene .
Functional Groups :
- The sulfamoyl group in the target offers stronger hydrogen-bonding capacity (via -SO₂NH-) than the carbonyl in C1–C7, which may improve target binding but reduce metabolic stability .
- The hydroxyethyl substituent on thiophene introduces chirality and polarity absent in the halogen/methoxy groups of C1–C7 .
Conformational Flexibility :
Solubility and Bioavailability:
- The target’s hydroxyethyl group and sulfamoyl bridge likely improve aqueous solubility compared to the halogenated quinoline derivatives (C2–C4, C7), which are more lipophilic .
- The thiadiazole derivative () has lower molecular weight (369.40 g/mol) and higher polarity, suggesting superior bioavailability .
Electronic Properties:
- Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to quinoline’s electron-deficient aromatic system .
- Thiadiazole’s dual nitrogen atoms create a strong dipole, favoring interactions with charged residues in biological targets .
Research Findings and Gaps
- Structural Characterization : Compounds like C1–C7 were validated via ¹H NMR and HRMS , but analogous data for the target compound are lacking.
- Biological Data: No activity or toxicity data are available for the target, unlike the thiadiazole derivative (), which has a safety data sheet .
- Computational Modeling : Tools like SHELX and ORTEP-3 (–4) could elucidate the target’s crystal structure and conformational preferences, but such studies are absent.
Biological Activity
Methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate is a complex compound with potential biological activity, particularly in the context of cancer research and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5S. It features a sulfonamide group, which is known for its role in inhibiting carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various tumors. This structure suggests potential antitumor properties due to its ability to modulate the tumor microenvironment.
- Carbonic Anhydrase Inhibition : The compound is designed to exhibit high affinity for CAIX, which plays a crucial role in tumor progression by acidifying the tumor microenvironment. Inhibition of CAIX can disrupt these processes, potentially limiting tumor invasion and metastasis .
- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .
In Vitro Studies
A series of assays have demonstrated the compound's capacity to inhibit CA activity in vitro. For instance, compounds structurally related to the target compound showed IC50 values ranging from 1.59 µM to 5.69 µM against various CA isozymes, indicating significant potency .
Case Studies
- Antitumor Activity : A study involving sulfonamide derivatives indicated that modifications to the benzenesulfonamide ring could enhance affinity for CAIX, suggesting that similar modifications could optimize the biological activity of this compound .
- Oxidative Stress Protection : Research on compounds with similar antioxidant properties has shown that they can protect against cellular damage induced by oxidative stress, particularly in skin cells exposed to UV radiation .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Efficacy (IC50) | Model |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | Inhibits CAIX to reduce tumor acidity | 1.59 - 5.69 µM | In vitro |
| Antioxidant Activity | Scavenges free radicals | Not specified | Cell culture |
| Antitumor Activity | Reduces tumor growth | Varies by compound | Murine models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
